Cas no 71989-99-6 (2-(2,3,4-trimethoxyphenyl)propanoic acid)
2-(2,3,4-trimethoxyphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid,2,3,4-trimethoxy-a-methyl-
- 2-(2,3,4-trimethoxyphenyl)propanoic acid
- 2-(2,3,4-trimethoxyphenyl)propionic acid
- DTXSID30992681
- EN300-1842688
- NS00064253
- SCHEMBL490403
- 71989-99-6
- 2,3,4-trimethoxyphenylpropanoic acid
- EINECS 276-273-7
-
- Inchi: 1S/C12H16O5/c1-7(12(13)14)8-5-6-9(15-2)11(17-4)10(8)16-3/h5-7H,1-4H3,(H,13,14)
- InChI Key: YAURVMGBGYEPTE-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(C=CC=1C(C(=O)O)C)OC)OC
Computed Properties
- Exact Mass: 240.09978
- Monoisotopic Mass: 240.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 65Ų
Experimental Properties
- Density: 1.165
- Boiling Point: 374.4°C at 760 mmHg
- Flash Point: 140.4°C
- Refractive Index: 1.513
- PSA: 64.99
2-(2,3,4-trimethoxyphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842688-1g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1842688-5g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 5g |
$3105.0 | 2023-09-19 | ||
| Enamine | EN300-1842688-10g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 10g |
$4606.0 | 2023-09-19 | ||
| Enamine | EN300-1842688-0.05g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1842688-0.1g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1842688-0.25g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1842688-0.5g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1842688-1.0g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 1g |
$1070.0 | 2023-05-23 | ||
| Enamine | EN300-1842688-2.5g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1842688-5.0g |
2-(2,3,4-trimethoxyphenyl)propanoic acid |
71989-99-6 | 5g |
$3105.0 | 2023-05-23 |
2-(2,3,4-trimethoxyphenyl)propanoic acid Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(2,3,4-trimethoxyphenyl)propanoic acid
Introduction to 2-(2,3,4-trimethoxyphenyl)propanoic acid (CAS No. 71989-99-6)
2-(2,3,4-trimethoxyphenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 71989-99-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a propanoic acid moiety attached to a 2,3,4-trimethoxyphenyl group, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple methoxy substituents on the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.
The 2,3,4-trimethoxyphenyl group is a key feature of this compound, contributing to its distinct chemical behavior. This aromatic ring system is known for its ability to engage in various interactions with biological targets, including enzymes and receptors. The methoxy groups enhance the lipophilicity of the molecule while also providing sites for further functionalization, enabling the synthesis of derivatives with tailored properties. Such structural features are often exploited in the design of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing trimethoxyphenyl moieties. Studies have demonstrated that such derivatives can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific arrangement of the methoxy groups on the aromatic ring appears to modulate these activities by influencing both binding affinity and metabolic stability. For instance, research has shown that certain 2-(2,3,4-trimethoxyphenyl)propanoic acid derivatives exhibit potent inhibitory effects on inflammatory pathways by modulating key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The synthesis of 2-(2,3,4-trimethoxyphenyl)propanoic acid involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. One common approach involves the Friedel-Crafts alkylation of an appropriately substituted aromatic precursor followed by reduction and functional group interconversion. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments are crucial for scaling up production while adhering to environmental regulations.
The chemical properties of 2-(2,3,4-trimethoxyphenyl)propanoic acid make it a useful intermediate in the preparation of more complex molecules. Its carboxylic acid functionality allows for further derivatization via esterification, amidation, or coupling reactions with other bioactive scaffolds. Such modifications can enhance solubility, improve pharmacokinetic profiles, or introduce new biological activities. For example, esters derived from this compound have been investigated for their potential as prodrugs or carriers in drug delivery systems.
Recent computational studies have shed light on the molecular interactions between 2-(2,3,4-trimethoxyphenyl)propanoic acid and biological targets. Molecular docking simulations have revealed that this compound can bind to various protein pockets with high affinity due to its rigid aromatic core and flexible side chain. These insights have guided the design of optimized derivatives with enhanced binding properties. Additionally, quantum mechanical calculations have provided detailed insights into the electronic structure of the molecule, helping to rationalize its reactivity and functionalization patterns.
The pharmaceutical industry has shown particular interest in 2-(2,3,4-trimethoxyphenyl)propanoic acid as a lead compound for drug development. Its structural features align well with current trends in medicinal chemistry towards molecules with multiple functional groups capable of engaging multiple targets simultaneously. Preclinical studies have begun to explore its potential in treating conditions such as neurodegenerative diseases and metabolic disorders. The observed efficacy in animal models has prompted further investigation into its mechanism of action and potential clinical applications.
From a material science perspective, 71989-99-6 exhibits interesting physicochemical properties that make it suitable for various applications beyond pharmaceuticals. Its solubility profile allows it to be incorporated into formulations used in cosmetics and personal care products where skin penetration is desired. Additionally, 71989-99-6 can serve as a precursor in the synthesis of specialty polymers or coatings with enhanced durability and functionality.
The future direction of research on 2-(2 3 4 trimethoxyphenyl)propanoic acid CAS No 71989-99-6 is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies and combinatorial chemistry approaches. By systematically modifying its core structure, researchers aim to identify analogs with improved potency, selectivity,and pharmacokinetic profiles. Collaborative efforts between academic institutions, pharmaceutical companies,and biotechnology firms will be essential in translating these findings into tangible benefits for patients worldwide.
71989-99-6 (2-(2,3,4-trimethoxyphenyl)propanoic acid) Related Products
- 22480-88-2(Methyl 2,3,4-Trimethoxyphenyl Acetate)
- 22480-91-7(2,3,4-Trimethoxyphenylacetic Acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)